molecular formula C8H6N2O2S B3028307 Methyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 1824388-08-0

Methyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B3028307
CAS No.: 1824388-08-0
M. Wt: 194.21
InChI Key: CADIBPXZPFAENS-UHFFFAOYSA-N
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Description

Contextualization of Thienopyrazine Ring Systems in Organic Chemistry

The thieno[2,3-b]pyrazine (B153567) ring system is a fused bicyclic heterocycle that holds a significant position in the field of organic and medicinal chemistry. proquest.comtandfonline.com This structural motif is formed by the fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyrazine (B50134) ring. This combination imparts unique electronic characteristics, often described as ambipolar, meaning the molecule possesses both electron-donating and electron-accepting properties. This distinct electronic nature makes the thienopyrazine core a privileged scaffold in the design of novel compounds with specific functions.

Thienopyrazine derivatives are found in natural products, such as urothion, and in a multitude of synthetically produced compounds with diverse biological activities. proquest.commdpi.com The versatility of the thienopyrazine skeleton allows for chemical modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability has led to their widespread investigation in the development of pharmaceuticals and agrochemicals. proquest.comtandfonline.com The synthesis of the thieno[2,3-b]pyrazine core can be achieved through various strategies, including the cyclization of appropriately substituted thiophene or pyrazine precursors. researchgate.net A common method involves treating 3-cyano-2-halopyrazines with thioglycolates, followed by a base-catalyzed cyclization. tandfonline.com

Significance of the Methyl Thieno[2,3-b]pyrazine-6-carboxylate Scaffold in Academic Research

Within the broader class of thienopyrazines, this compound has emerged as a particularly important scaffold in academic research, primarily serving as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure incorporates a reactive carboxylate group and sites on the bicyclic ring system that are amenable to further functionalization, making it a valuable building block for creating libraries of novel compounds.

A significant area of research focuses on the derivatization of the this compound core to develop potential therapeutic agents. Notably, it has been used as a starting material for the synthesis of novel compounds with antitumor properties. proquest.comdntb.gov.uanih.gov For example, researchers have synthesized series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates through palladium-catalyzed C-N Buchwald-Hartwig cross-coupling reactions. mdpi.comdntb.gov.uanih.gov These derivatives have been evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating the utility of the scaffold in medicinal chemistry and drug discovery. proquest.comnih.gov

The table below summarizes examples of cancer cell lines against which derivatives of this compound have been tested.

Cell LineCancer Type
AGSGastric Adenocarcinoma
CaCo-2Colorectal Adenocarcinoma
MCF-7Breast Carcinoma
NCI-H460Non-small-cell Lung Carcinoma

Furthermore, the bromo-derivative, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, serves as a key precursor in other significant chemical transformations. It is utilized in palladium/copper-catalyzed Sonogashira cross-coupling reactions with various alkynes. mdpi.com This reaction is instrumental in constructing more elaborate molecular architectures, such as tricyclic lactones, which are also being investigated for their potential biological activities. mdpi.com The reactivity of this bromo-substituted scaffold highlights the importance of this compound and its derivatives as platforms for generating diverse and complex molecules for academic and potentially therapeutic exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6-4-5-7(13-6)10-3-2-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIBPXZPFAENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215665
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
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Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824388-08-0
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824388-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID901215665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Thieno 2,3 B Pyrazine 6 Carboxylate and Its Derivatives

General Synthetic Pathways to the Thieno[2,3-b]pyrazine (B153567) Core

The construction of the fused thieno[2,3-b]pyrazine scaffold can be approached by forming either the pyrazine (B50134) or the thiophene (B33073) ring as the final cyclization step. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A primary method for constructing the pyrazine portion of the thieno[2,3-b]pyrazine system involves the condensation of a substituted 1,2-diamine with a 1,2-dicarbonyl compound. This approach builds the six-membered pyrazine ring onto a pre-existing thiophene ring that already contains the necessary diamine functionality.

For instance, the synthesis of thieno[3,4-b]pyrazine (B1257052) derivatives, an isomer of the target scaffold, has been achieved by reacting thiophene-3,4-diamine with various 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil. mdpi.com This reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid, to afford the corresponding thienopyrazine. mdpi.com A similar strategy can be applied to the synthesis of the thieno[2,3-b]pyrazine core, provided the appropriate 2,3-diaminothiophene precursor is available.

Another key condensation strategy involves the reaction of α-dicarbonyl compounds or their equivalents with activated acrylonitriles. A practical synthesis of a pyrazine precursor for the target molecule was achieved by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile. tandfonline.comtandfonline.com This reaction forms a substituted 3-cyanopyrazine, which serves as a crucial intermediate for the subsequent thiophene ring formation. tandfonline.comtandfonline.com

One of the most widely employed and general methods for synthesizing the thieno[2,3-b]pyrazine core involves the reaction of a suitably functionalized pyrazine with a thioglycolate ester. tandfonline.com This pathway builds the thiophene ring onto an existing pyrazine.

The process typically begins with a 2-halopyrazine bearing a cyano group at the 3-position (e.g., 2-chloro-3-cyanopyrazine). tandfonline.com This substrate undergoes a nucleophilic substitution reaction with a thioglycolate, such as methyl thioglycolate, to form a 3-cyano-2-S-acyl-mercaptopyrazine intermediate. tandfonline.com Subsequent intramolecular cyclization, usually promoted by a base, leads to the formation of the thiophene ring, yielding the desired thieno[2,3-b]pyrazine system with an amino group at the 7-position and a carboxylate group at the 6-position. tandfonline.com This cyclization is a variation of the Gewald aminothiophene synthesis.

Regioselective Synthesis of Methyl 7-Amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate

Achieving specific substitution patterns, such as in methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, requires a carefully planned, regioselective synthetic route. A practical synthesis has been developed that controls the placement of the phenyl group at the 3-position through strategic precursor selection and reaction control. tandfonline.comtandfonline.com

The key to the regioselectivity of this synthesis is the use of 2,3-diamino-3-phenylthioacrylonitrile as a starting material. tandfonline.com This precursor is condensed with phenylglyoxal (B86788) (or its acetal (B89532) equivalent, 1,1-diethoxyacetophenone) to form the pyrazine ring. tandfonline.comtandfonline.com While condensation with phenylglyoxal itself can lead to a mixture of regioisomers, the use of specific reaction conditions allows for the regioselective formation of 3-cyano-5-phenyl-2-phenylthiopyrazine. tandfonline.com This reaction selectively places the phenyl group at the desired position on the pyrazine ring, which ultimately becomes the 3-position of the final thieno[2,3-b]pyrazine product. tandfonline.com

Table 1: Key Intermediates in Regioselective Synthesis

Compound Name Structure Role
2,3-Diamino-3-phenylthioacrylonitrile Complex Starting material providing the N-C-C-N backbone and a latent leaving group.
1,1-Diethoxyacetophenone Ph-C(OEt)₂-C(=O)H Phenylglyoxal equivalent for pyrazine ring formation.

Following the formation of the regiochemically defined pyrazine intermediate, the synthesis proceeds by converting the phenylthio group into a more effective leaving group. The sulfide (B99878) is oxidized to a sulfone (phenylsulfonyl group) using an oxidizing agent like potassium peroxymonosulfate (B1194676) (Oxone®). tandfonline.com This sulfone is an excellent leaving group for nucleophilic aromatic substitution.

The phenylsulfonyl group is then displaced by methyl thioglycolate in the presence of a base. tandfonline.com The resulting intermediate undergoes a rapid, base-mediated intramolecular cyclization, where the methylene (B1212753) group of the thioglycolate moiety attacks the cyano group, to form the thiophene ring. tandfonline.com This final step yields the target compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, in a process that is efficient and suitable for large-scale preparation. tandfonline.comtandfonline.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the thieno[2,3-b]pyrazine core, allowing for the synthesis of a diverse library of derivatives from common intermediates. These methods are crucial for creating analogues of methyl thieno[2,3-b]pyrazine-6-carboxylate with varied substituents, often for structure-activity relationship studies. mdpi.comnih.govproquest.com

The Buchwald-Hartwig C-N cross-coupling reaction is particularly effective for this system. mdpi.comnih.govdntb.gov.ua Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized in good to excellent yields using this method. mdpi.comnih.gov The strategy can be applied in two ways:

Coupling methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)aryl halides. mdpi.comproquest.com

Coupling methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with different (hetero)arylamines. mdpi.comproquest.com

The choice of reaction conditions, including the specific palladium catalyst, ligand, and solvent, is tailored based on the electronic properties of the coupling partners to optimize the reaction yield. mdpi.comnih.gov

Table 2: Examples of Buchwald-Hartwig Cross-Coupling for Derivative Synthesis

Thieno[2,3-b]pyrazine Precursor Coupling Partner Product Yield Reference
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Bromobenzene Methyl 7-(phenylamino)thieno[2,3-b]pyrazine-6-carboxylate 50% mdpi.com
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate 2-Fluoroaniline Methyl 7-[(2-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate 82% mdpi.com

In addition to C-N coupling, C-C bond-forming reactions like the Sonogashira cross-coupling have also been applied. The reaction of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 7-alkynyl derivatives. mdpi.com These derivatives can serve as precursors for more complex fused-ring systems. mdpi.com Furthermore, direct C-H activation and arylation on the thieno[2,3-b]pyrazine core, while challenging due to the heterocycle's relatively low reactivity, represents an emerging area for its functionalization. semanticscholar.org

Buchwald-Hartwig C-N Cross-Coupling for Amination at C-7nih.govdntb.gov.uaproquest.com

The Palladium-catalyzed Buchwald-Hartwig amination has proven to be a fundamental and effective method for forging carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of arylamines from aryl halides. wikipedia.org In the context of the thieno[2,3-b]pyrazine system, this cross-coupling reaction is employed to introduce (hetero)arylamino substituents at the C-7 position of the scaffold, starting from halogenated precursors. nih.govdntb.gov.uanih.gov

A series of novel Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been synthesized in good to excellent yields (ranging from 50% to quantitative) through the Pd-catalyzed C-N Buchwald-Hartwig cross-coupling reaction. nih.govdntb.gov.uamdpi.com The primary strategy involves the reaction of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with a variety of (hetero)arylamines. nih.govnih.gov This transformation allows for the introduction of diverse functionalities onto the thieno[2,3-b]pyrazine core, leading to a library of C-7 aminated derivatives. proquest.com For instance, the reaction of the bromo-thienopyrazine precursor with 3,4-dimethoxyaniline (B48930) and 3,5-dimethoxyaniline (B133145) yielded the corresponding products in 86% and 80% yields, respectively. nih.gov

EntryAmine ReactantProductYield (%)Ref.
13,4-DimethoxyanilineMethyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate86 nih.gov
23,5-DimethoxyanilineMethyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate80 nih.gov

The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the choice of reaction conditions, particularly the ligand and solvent. nih.govdntb.gov.uachemrxiv.org The selection of these parameters is often dictated by the electronic properties of the coupling partners—the aryl halide and the amine. nih.govdntb.gov.uanih.gov Different substrate combinations necessitate tailored conditions to achieve optimal yields. nih.govdntb.gov.ua

Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. wikipedia.orgresearchgate.net The development of various generations of catalyst systems, incorporating sterically hindered and sophisticated phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig reaction. wikipedia.org These advanced ligands allow for the coupling of a wide array of amines with aryl chlorides, bromides, and iodides under milder conditions. wikipedia.org While specific ligand and solvent combinations for each synthesized Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivative are determined empirically based on the substrates, the literature underscores the necessity of optimizing these conditions to accommodate the electronic character of the specific (hetero)arylamine being coupled. nih.govdntb.gov.uamdpi.com

Sonogashira Coupling of Methyl 7-Bromothieno[2,3-b]pyrazine-6-carboxylateipb.ptmdpi.com

The Sonogashira coupling is a palladium/copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds. organic-chemistry.org This methodology has been applied to Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate to introduce alkynyl moieties at the C-7 position. ipb.ptmdpi.com

The Pd/Cu-catalyzed Sonogashira coupling of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (het)arylalkynes, typically using triethylamine (B128534) (Et3N) as the base, successfully yields the corresponding Methyl 7-((hetero)arylethynyl)thieno[2,3-b]pyrazine-6-carboxylate products, referred to as Sonogashira ester intermediates. ipb.ptmdpi.comresearchgate.net These intermediates are valuable precursors for further synthetic transformations, including the construction of more complex heterocyclic systems through intramolecular cyclization. mdpi.comnih.gov During these coupling reactions, tricyclic lactones have sometimes been observed as minor byproducts. ipb.ptmdpi.comresearchgate.net

To improve the synthesis of cyclized products, a tandem one-pot procedure has been developed. ipb.ptnih.gov This method begins with 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, the hydrolyzed form of the methyl ester. ipb.ptmdpi.com The carboxylic acid undergoes a Sonogashira coupling with a terminal alkyne, and the resulting, non-isolable intermediate proceeds through a subsequent 6-endo-dig lactonization. ipb.ptmdpi.comnih.gov This tandem reaction efficiently produces tricyclic lactones as the exclusive cyclization product in good yields (50–63%). nih.gov In some cases, minor amounts of decarboxylated 7-[(hetero)arylethynyl]thieno[2,3-b]pyrazines are also formed. nih.gov

EntryTerminal AlkyneProduct (Tricyclic Lactone)Yield (%)Ref.
1Phenylacetylene3-Phenyl-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one59 nih.gov
24-Aminophenylacetylene3-(4-Aminophenyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one63 nih.gov
34-Ethynyl-N,N-dimethylaniline3-(4-(Dimethylamino)phenyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one50 nih.gov
43-Ethynylthiophene3-(Thiophen-3-yl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one53 nih.gov

Rhodium(III)-Catalyzed C-H Activation and Cycloaddition Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex molecular architectures, allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.netnih.gov This approach enables the synthesis of polycyclic systems through formal cycloaddition reactions. ipb.ptnih.gov

In the context of thieno[2,3-b]pyrazine chemistry, Rh(III)-catalyzed C-H activation has been successfully employed to synthesize tetracyclic lactones. ipb.ptnih.gov The reaction proceeds as a formal [4+2] cycloaddition between thieno[2,3-b]pyrazine-6-carboxylic acid and an internal alkyne. ipb.ptresearchgate.net A key feature of this transformation is the role of the carboxylic acid group, which acts as a directing group to guide the catalyst to a specific C-H bond, initiating the activation and subsequent cycloaddition cascade. ipb.ptnih.gov This methodology provides a single-step route to build complex, pharmaceutically relevant tricyclic α-pyrones fused to the thieno[2,3-b]pyrazine core. researchgate.net

Formal [4+2] Cycloadditions for Fused Lactone Derivatives

A notable advanced synthetic approach for elaborating the thieno[2,3-b]pyrazine scaffold involves a formal [4+2] cycloaddition to create fused lactone derivatives. Specifically, Rh(III)-catalyzed cycloaddition between thieno[2,3-b]pyrazine carboxylic acids and internal alkynes has been shown to produce tricyclic α-pyrones. researchgate.netmdpi.comresearchgate.net This reaction proceeds via a C-H activation mechanism, where the carboxylic acid group plays a crucial role. mdpi.com

The process allows for the construction of complex, polycyclic systems in a single step, which is a significant advantage in terms of atom economy and synthetic efficiency. mdpi.com The resulting tricyclic lactones, which are derivatives of the thieno[2,3-b]pyrazine system, are of interest for their potential biological activities. mdpi.com

An example of such a transformation is the reaction of a thieno[2,3-b]pyrazine carboxylic acid with various symmetrical and unsymmetrical internal alkynes. The reaction is typically catalyzed by a rhodium complex, such as [RhCp*Cl₂]₂, in the presence of silver carbonate (Ag₂CO₃) and silver hexafluoroantimonate (AgSbF₆) as additives. researchgate.net This methodology has been successfully applied to synthesize a variety of pharmaceutically relevant tricyclic α-pyrones containing both nitrogen and sulfur heteroatoms. researchgate.net

Table 1: Examples of Rh(III)-Catalyzed Formal [4+2] Cycloaddition
Thieno[2,3-b]pyrazine PrecursorAlkyne PartnerCatalyst/AdditivesProduct
Thieno[2,3-b]pyrazine-6-carboxylic acidInternal Alkyne (e.g., diphenylacetylene)[RhCp*Cl₂]₂ / Ag₂CO₃ / AgSbF₆Tricyclic α-pyrone fused to the thieno[2,3-b]pyrazine core

Carboxylic Acid as a Directing Group in C-H Functionalization

The carboxylic acid group is a versatile and effective directing group in C-H functionalization reactions. nih.govsemanticscholar.orgresearchgate.net In the context of thieno[2,3-b]pyrazine synthesis, the carboxylic acid moiety can direct transition metal catalysts to a specific C-H bond, enabling regioselective functionalization. mdpi.com This strategy is particularly advantageous as carboxylic acids are common functional groups and can often be easily introduced or are already present in starting materials. nih.govsemanticscholar.org

In the aforementioned Rh(III)-catalyzed formal [4+2] cycloaddition, the carboxylic acid group of the thieno[2,3-b]pyrazine substrate acts as an internal directing group. mdpi.comresearchgate.net The catalytic cycle is believed to involve the coordination of the rhodium catalyst to the carboxylic acid, which then facilitates the cleavage of a nearby C-H bond on the thiophene ring. This C-H activation step is a key part of the cycloaddition mechanism. nih.gov

Advanced Synthetic Approaches to Thieno[2,3-b]pyrazines

Beyond the functionalization of a pre-existing thieno[2,3-b]pyrazine core, several advanced methods have been developed for the de novo construction of this heterocyclic system. These approaches often provide access to a diverse range of derivatives and can be tailored for specific applications.

Ring Closure of 1,4-Diketones and 1,4-Oxothiones

A classical yet effective method for the synthesis of the pyrazine ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This principle has been extended to the synthesis of thieno[2,3-b]pyrazines. The ring closure of 1,4-oxothiones has been specifically reported as a method for the preparation of 2-substituted thieno[2,3-b]pyrazines. researchgate.net In this approach, the requisite 1,4-oxothione precursors are synthesized and then cyclized to form the desired thieno[2,3-b]pyrazine ring system. researchgate.net

The general strategy of condensing 1,4-dicarbonyl compounds or their analogs is a versatile route to various heterocyclic systems, and its application to the synthesis of thieno[2,3-b]pyrazines demonstrates its utility in constructing this important scaffold. The Paal-Knorr synthesis of thiophenes from 1,4-diketones in the presence of a sulfur source like phosphorus pentasulfide or Lawesson's reagent is also a well-established reaction. quora.comorganic-chemistry.org

Green Chemistry Principles in Pyrazine and Thienopyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazines and their derivatives. researchgate.nettandfonline.com These principles aim to reduce or eliminate the use and generation of hazardous substances. For pyrazine synthesis, green approaches include the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net

One green approach is the use of biocatalysis. For instance, enzymes have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, which can offer high efficiency and selectivity under mild conditions. While not specifically reported for this compound, the application of biocatalysis to related pyrazine systems suggests its potential for the synthesis of thienopyrazine derivatives.

Other green chemistry strategies applicable to thienopyrazine synthesis include the use of microwave irradiation to accelerate reactions and reduce energy consumption, and the development of one-pot syntheses that minimize the number of purification steps and reduce waste. researchgate.net The selection of starting materials from renewable resources and the design of synthetic routes with high atom economy are also key considerations in the green synthesis of these compounds.

Table 2: Green Chemistry Principles in Pyrazine Synthesis
PrincipleApplication in Pyrazine/Thienopyrazine Synthesis
Use of Safer SolventsEmploying water or other environmentally benign solvents in synthetic steps.
CatalysisUtilizing biocatalysts or reusable solid catalysts to improve efficiency and reduce waste.
Energy EfficiencyApplying microwave-assisted synthesis to shorten reaction times and lower energy consumption.
Atom EconomyDesigning synthetic routes, such as cycloadditions, that maximize the incorporation of starting materials into the final product.

Considerations for Large-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical compound like this compound, especially if it is an active pharmaceutical ingredient (API), presents a unique set of challenges. pharmasalmanac.comallfordrugs.compharmacalculations.in Key considerations for large-scale preparation include the cost and availability of starting materials, the safety and environmental impact of the process, and the robustness and reproducibility of the synthesis. neulandlabs.com

For complex heterocyclic APIs, the manufacturing process often involves multiple steps with sophisticated chemistries, such as cross-coupling reactions. pharmasalmanac.com The scalability of each step must be carefully evaluated. For example, reactions that require cryogenic temperatures or high pressures may be difficult and costly to implement on a large scale. acs.org

Process optimization is crucial to ensure high yields and purity while minimizing the formation of impurities. allfordrugs.com This often involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. neulandlabs.com The choice of purification methods is also critical, with a preference for crystallization over chromatography for large-scale production due to cost and efficiency. pharmasalmanac.com

Safety is a paramount concern in large-scale chemical synthesis. A thorough risk assessment must be conducted to identify and mitigate potential hazards, such as runaway reactions or the handling of toxic or flammable reagents. neulandlabs.com Finally, all aspects of the manufacturing process must be well-documented to ensure consistency and compliance with regulatory requirements. allfordrugs.com

Spectroscopic and Structural Elucidation of Methyl Thieno 2,3 B Pyrazine 6 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectra of methyl thieno[2,3-b]pyrazine-6-carboxylate derivatives, characteristic signals are observed for the methyl ester protons and the aromatic protons of the thieno[2,3-b]pyrazine (B153567) core.

For instance, in a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the methyl ester protons (OMe) typically appear as a singlet in the range of δ 3.77–3.97 ppm. nih.gov The protons on the pyrazine (B50134) ring (HetArH) generally resonate as doublets between δ 8.49 and 8.79 ppm. nih.gov The chemical shifts of the protons on the substituted aryl or heteroaryl ring vary depending on the nature and position of the substituents. For example, in methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, the methoxy (B1213986) protons of the phenyl ring appear as a singlet at δ 3.74 ppm, while the aromatic protons are observed in the range of δ 6.22–6.26 ppm. mdpi.com

Interactive Data Table of ¹H NMR Data for Selected Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Derivatives

CompoundOMe (s, 3H)HetArH (d, 1H)HetArH (d, 1H)ArHNH (broad s, 1H)Other Signals
2a 3.968.518.587.10-7.13 (m, 3H), 7.27-7.31 (m, 2H)8.87
2c 3.778.668.726.48 (dd, 1H), 6.56 (d, 1H), 6.60 (t, 1H), 7.05 (t, 1H)8.933.65 (s, 3H, 3'-OMe)
2g 3.968.56-8.60 (m, 2H)6.22-6.26 (m, 3H)8.783.74 (s, 6H, 3',5'-OMe)
2h 3.858.698.756.43 (s, 2H)8.933.62 (s, 3H, 4'-OMe), 3.63 (s, 6H, 3',5'-OMe)
2j 3.978.568.616.76-6.82 (m, 2H), 6.85-6.89 (m, 1H), 7.20-7.25 (m, 1H)8.84
2k 3.838.648.747.02-7.07 (m, 2H), 7.08-7.12 (m, 2H)8.97

Chemical shifts (δ) are in ppm. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectra of this compound derivatives, the carbonyl carbon of the methyl ester group is typically observed in the downfield region, around δ 163.4–165.4 ppm. nih.gov The carbon of the methyl group (OMe) resonates at approximately δ 52.4 ppm. nih.gov The signals for the carbons of the thieno[2,3-b]pyrazine core appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern.

For example, in methyl 7-[(3-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, the carbonyl carbon appears at δ 163.4 ppm, and the OMe carbon is at δ 52.4 ppm. nih.gov The carbons of the aromatic rings are observed between δ 105.4 and 159.5 ppm. nih.gov

Interactive Data Table of ¹³C NMR Data for Selected Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Derivatives

CompoundC=OOMeAromatic/Heteroaromatic CarbonsOther Signals
2c 163.452.4105.4, 108.0, 109.1, 112.0, 129.0, 141.0, 142.0, 142.3, 143.2, 144.5, 154.0, 159.555.0 (3'-OMe)
2f 165.452.199.0, 103.3, 103.5, 123.0, 124.0, 140.4, 142.2, 143.3, 144.2, 153.0, 155.5, 157.455.5 (4'-OMe), 55.6 (2'-OMe)
2g 165.152.496.0, 100.0, 108.4, 141.0, 142.1, 142.7, 143.0, 144.0, 155.4, 161.055.3 (3',5'-OMe)
2h 164.052.498.4, 107.0, 133.2, 137.4, 141.4, 141.5, 142.0, 144.4, 153.0, 154.255.7 (3',5'-OMe), 60.1 (4'-OMe)
2k 163.552.4107.3, 114.8 (d, J = 22.0 Hz), 122.2 (d, J = 9.0 Hz), 138.1, 138.12, 141.5, 142.0, 144.4, 154.2, 158.1 (d, J = 238.4 Hz)

Chemical shifts (δ) are in ppm. d = doublet.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For several methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives, the protonated molecular ion [M+H]⁺ is observed, and the measured mass is in close agreement with the calculated mass, confirming their elemental composition. nih.gov For example, for methyl 7-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, the calculated [M+H]⁺ is 376.0962, and the found value is 376.0964. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectra of thieno[2,3-b]pyrazine derivatives, characteristic absorption bands are observed for various functional groups. For instance, the N-H stretching vibration of the amino group typically appears in the range of 3300–3500 cm⁻¹. The C=O stretching of the ester group is observed around 1700 cm⁻¹. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400–1600 cm⁻¹ region.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. Close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. ekb.eg

Computational and Theoretical Investigations on Thieno 2,3 B Pyrazine 6 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard method for the quantum mechanical modeling of molecular systems, providing a good balance between accuracy and computational cost. ias.ac.in It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to predict its vibrational spectrum.

The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311+G(**), to perform the calculations. nih.gov The geometry is optimized by finding the minimum energy conformation on the potential energy surface. ias.ac.in Once the optimized structure is obtained, harmonic vibrational frequency calculations are performed. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data from FT-IR and Raman spectroscopy. ikm.org.myresearchgate.net This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of bonds. scispace.com For the thieno[2,3-b]pyrazine (B153567) core, key vibrational modes include C-H stretching, C=N stretching of the pyrazine (B50134) ring, C-S stretching of the thiophene (B33073) ring, and C=O stretching of the carboxylate group.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for a Thieno[2,3-b]pyrazine System This table presents typical vibrational modes and their calculated frequencies based on DFT studies of related heterocyclic compounds. Actual values for Methyl thieno[2,3-b]pyrazine-6-carboxylate would require specific calculation.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
Aromatic C-H StretchPyrazine/Thiophene Ring3100 - 3000
Aliphatic C-H StretchMethyl Group (-CH₃)2980 - 2900
C=O StretchEster Carbonyl~1720
C=N StretchPyrazine Ring1650 - 1550
C=C StretchAromatic Rings1600 - 1450
C-O StretchEster Linkage1300 - 1100
C-S StretchThiophene Ring800 - 700

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and more reactive. researchgate.net

In thieno[2,3-b]pyrazine systems, the distribution of the HOMO and LUMO orbitals across the molecule is also significant. researchgate.net The HOMO is often delocalized over the electron-rich thiophene ring, while the electron-withdrawing pyrazine ring significantly influences the LUMO, lowering its energy. researchgate.netresearchgate.net This distribution governs the molecule's behavior in charge-transfer interactions and its reactivity in pericyclic reactions. wikipedia.org

Table 2: Representative FMO Data for a Thienopyrazine Derivative Data is illustrative of typical values found for π-conjugated systems containing thienopyrazine moieties. researchgate.net

ParameterEnergy (eV)Significance
EHOMO-6.0 to -6.5Electron-donating ability
ELUMO-1.5 to -2.5Electron-accepting ability
Energy Gap (ΔE)3.5 to 4.5Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These regions are usually located around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack; these are often found around hydrogen atoms. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP map would show significant negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazine ring. researchgate.net These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the methyl group and the aromatic rings, indicating these as likely sites for nucleophilic interaction. The MEP map thus provides a clear, intuitive picture of the molecule's charge distribution and preferred sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key factors contributing to molecular stability. icm.edu.pl

In the case of this compound, NBO analysis would reveal important stabilizing interactions. These would include hyperconjugation between the π orbitals of the fused aromatic rings (π → π* interactions) and interactions involving the lone pairs on the nitrogen, oxygen, and sulfur atoms with antibonding orbitals of adjacent bonds (n → σ* and n → π* interactions). These delocalization effects are crucial for the stability of the heterocyclic system and influence its electronic properties and bond strengths. icm.edu.pl

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves generating a large number of possible conformations of the ligand within the binding site of the target protein and then scoring these conformations based on their binding affinity or free energy. mdpi.com This score is calculated using a scoring function that accounts for various intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Derivatives of the thieno[2,3-b]pyrazine scaffold have been investigated for their potential as inhibitors of various enzymes, particularly protein kinases, which are important targets in cancer therapy. researchgate.net For this compound and its analogues, docking studies would be performed against the active site of a target kinase, such as Epidermal Growth Factor Receptor (EGFR) or Phosphoinositide 3-kinase (PI3K). researchgate.netnih.gov The results would predict the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding energy. A lower binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. These simulations provide valuable insights that can guide the design and synthesis of more potent and selective inhibitors. nih.gov

Table 3: Conceptual Molecular Docking Results for a Thienopyrazine Ligand This table illustrates the type of data obtained from a molecular docking simulation against a protein kinase target.

ParameterDescriptionExample Value/Result
Target ProteinEnzyme being inhibitedEpidermal Growth Factor Receptor (EGFR)
Binding Energy (kcal/mol)Estimated free energy of binding-8.5
Key Interacting ResiduesAmino acids in the active site forming bondsMet793, Leu718, Gly796
Types of InteractionsNature of the bonds formedHydrogen bond with Met793; Hydrophobic interactions with Leu718

Advanced Research Applications of Methyl Thieno 2,3 B Pyrazine 6 Carboxylate and Its Analogues

Applications in Medicinal Chemistry Research (Excluding Clinical Human Trial Data)

The heterocyclic compound methyl thieno[2,3-b]pyrazine-6-carboxylate and its derivatives represent a significant area of interest in medicinal chemistry. These compounds have been synthesized and evaluated for a range of biological activities in preclinical research, demonstrating potential as scaffolds for the development of new therapeutic agents. Research has primarily focused on their efficacy in oncology and infectious diseases, exploring their interactions with various cellular targets and pathways.

In Vitro Studies on Antitumor Activity against Human Cancer Cell Lines

A notable area of research has been the evaluation of the antitumor potential of this compound analogues. nih.gov A series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and tested for their cell growth inhibitory effects against several human tumor cell lines. nih.govmdpi.com These include gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). nih.gov Similarly, other derivatives, such as tricyclic and tetracyclic lactones derived from the thieno[2,3-b]pyrazine (B153567) scaffold, have been assessed against a panel of cancer cell lines including CaCo-2, MCF-7, AGS, HeLa (cervical carcinoma), and NCI-H460. mdpi.com These studies utilize assays like the sulforhodamine B (SRB) assay to determine the concentration at which the compounds inhibit cell growth, providing insights into their potency and selectivity. nih.govmdpi.com

Mechanistic Investigations on Cell Growth Inhibition

The antitumor activity of thieno[2,3-b]pyrazine derivatives is quantified by their GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%. In studies involving methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, several compounds demonstrated significant activity, with GI₅₀ values under 11 µM. nih.gov

Structure-activity relationship analyses revealed that the presence and position of methoxy (B1213986) groups on the arylamino substituent are crucial for activity against the AGS cell line. mdpi.com Specifically, compounds with a 2-methoxy (2b), 3,4-dimethoxy (2f), or 3,5-dimethoxy (2g) substitution pattern showed the most promise. mdpi.com Compound 2g (Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate) was identified as the most active and selective against the AGS gastric adenocarcinoma cell line, with a GI₅₀ value of 7.8 µM. nih.govmdpi.com In another study, a Sonogashira coupling product, compound 2f (from a different series), was highlighted as a promising antitumor agent, showing activity against all tested human cell lines (GI₅₀ < 10 μM) without significant toxicity in a primary pig liver (PLP2) non-tumor cell line. mdpi.com

In Vitro Growth Inhibition (GI₅₀) of Selected Thieno[2,3-b]pyrazine Analogues
CompoundSubstitution PatternCell LineGI₅₀ (µM)Reference
2b2-MethoxyphenylaminoAGS9.8 mdpi.com
2f3,4-DimethoxyphenylaminoAGS9.2 mdpi.com
2f3,4-DimethoxyphenylaminoCaCo-2&lt;10 mdpi.com
2g3,5-DimethoxyphenylaminoAGS7.8 mdpi.com
Cell Cycle Perturbation Analysis

To understand the mechanisms behind cell growth inhibition, the effects of the most promising thieno[2,3-b]pyrazine derivatives on the cell cycle of cancer cells have been investigated. nih.gov The methoxy-substituted compounds 2b , 2f , and 2g were further studied in the AGS cell line to determine their impact on cell cycle progression. nih.govmdpi.com

Interestingly, for the most potent compound, 2g , analysis of the AGS cell line revealed that the significant number of dead cells produced an atypical distribution in the cell cycle profile. nih.govmdpi.com This suggests that the compound's mechanism of action for inhibiting AGS cell growth may differ from conventional cell cycle arrest. nih.gov In related studies on structurally similar thieno[2,3-b]pyridines, treatment of the PC3 prostate cancer cell line led to a pronounced G2/M arrest. nih.gov This arrest was observed after 24 hours of treatment and was accompanied by an increase in multinucleated cells, indicating a disruption of mitosis. nih.gov

Effects of Thieno[2,3-b]pyrazine Analogues on Cancer Cell Cycle
CompoundCell LineObserved EffectReference
2b, 2f, 2gAGSAtypical cell cycle distribution, significant cell death nih.govmdpi.com
Thieno[2,3-b]pyridinesPC3G2/M Arrest, multinucleation nih.gov
Apoptosis Induction Studies

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. The potential of active thieno[2,3-b]pyrazine compounds to induce apoptosis has been a focus of mechanistic studies. nih.gov The effects of compounds 2b , 2f , and 2g were assessed in the AGS cell line. dntb.gov.ua

Apoptosis Induction by Thieno[2,3-b]pyrazine Analogues
CompoundCell LineApoptosis InductionReference
2gAGSNo (cell death observed was non-apoptotic) nih.govmdpi.com
Thieno[2,3-b]pyridine (B153569) derivativeMDA-MB-231Yes (increased early and late apoptosis) researchgate.net

In Vitro Antiparasitic Activity Investigations

The therapeutic potential of the thieno[2,3-b]pyrazine scaffold has also been explored in the context of infectious diseases. ipb.pt A series of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine were synthesized and evaluated for their antiparasitic activity against the protozoan parasites Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, which causes leishmaniasis. mdpi.comipb.pt

The results of this screening identified several compounds with promising activity, showing IC₅₀ values (the concentration required to inhibit parasite growth by 50%) of less than 11 µM. mdpi.comipb.pt However, it was noted that some of these active compounds also exhibited a degree of cytotoxicity against THP-1-derived macrophages, which were used as a host cell model. mdpi.comipb.pt

In Vitro Antiparasitic Activity of Thieno[2,3-b]pyrazine Lactone Derivatives
ParasiteCompound SeriesActivity Range (IC₅₀)Reference
Trypanosoma bruceiTricyclic/Tetracyclic LactonesSome compounds &lt; 11 µM mdpi.comipb.pt
Leishmania infantumTricyclic/Tetracyclic LactonesSome compounds &lt; 11 µM mdpi.comipb.pt

Enzyme and Protein Interaction Inhibition Studies

The biological activities of thieno[2,3-b]pyrazine derivatives are rooted in their ability to interact with and inhibit specific enzymes and proteins that are critical for cell function and proliferation. mdpi.com Various analogues of this scaffold have been reported in scientific literature and patents as inhibitors of several key cellular targets. mdpi.com

These targets include serine/threonine kinases like B-Raf and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are involved in signal transduction pathways that regulate cell growth. mdpi.commdpi.com Other identified targets include components of the ubiquitin-proteasome system, such as ubiquitin-specific peptidase 28 (USP28) and 25 (USP25), which are implicated in cancer and inflammatory diseases. mdpi.commdpi.com Furthermore, related thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov Another related scaffold, the thieno[2,3-b]pyridines, are postulated to exert their anti-neoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC), thereby disrupting phospholipid metabolism. researchgate.net

Enzyme and Protein Targets of Thieno[2,3-b]pyrazine and Related Analogues
Compound ClassEnzyme/Protein TargetAssociated Disease/ProcessReference
Thieno[2,3-b]pyrazinesB-Raf (serine/threonine kinase)Cell growth and proliferation mdpi.commdpi.com
Thieno[2,3-b]pyrazinesIRAK4 (kinase)Inflammation, immune response mdpi.commdpi.com
Thieno[2,3-b]pyrazinesUSP28 / USP25 (deubiquitinating enzymes)Cancer, inflammatory diseases mdpi.commdpi.com
Thieno[2,3-d]pyrimidinesVEGFR-2 (receptor tyrosine kinase)Tumor angiogenesis nih.gov
Thieno[2,3-b]pyridinesPI-PLC (phospholipase)Phospholipid metabolism, cell signaling researchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Potency

Systematic modification of the this compound core has been crucial for understanding its structure-activity relationships (SAR) and optimizing its biological potency. Studies have focused on introducing various (hetero)aryl substituents at the 7-position of the thieno[2,3-b]pyrazine ring, primarily through Buchwald-Hartwig C-N cross-coupling reactions. The resulting methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate analogues have been evaluated for their antitumor activity against a panel of human cancer cell lines.

Key findings from these SAR studies include:

The nature and position of substituents on the aryl ring significantly influence cytotoxic activity.

Methoxylated compounds, particularly those with 3,5-dimethoxy substitutions on the phenyl ring, have demonstrated high potency and selectivity against gastric adenocarcinoma (AGS) cells.

The presence of electron-withdrawing groups like fluorine also impacts activity, with the position of the fluorine atom leading to differential effects across cell lines.

The table below summarizes the growth inhibitory activity (GI₅₀) of selected analogues against various cancer cell lines, illustrating the established SAR.

CompoundSubstituent at 7-positionGI₅₀ (µM) vs. AGSGI₅₀ (µM) vs. CaCo-2GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. NCI-H460
2aPhenylamino>50>50>50>50
2b(2-Methoxyphenyl)amino10.7 ± 0.415.4 ± 0.6>50>50
2c(3-Methoxyphenyl)amino>50>50>50>50
2g(3,5-Dimethoxyphenyl)amino7.8 ± 0.215.7 ± 0.7>50>50
2i(2-Fluorophenyl)amino>5010.9 ± 0.5>50>50
2j(3-Fluorophenyl)amino>50>50>50>50
2k(4-Fluorophenyl)amino>50>50>50>50

Data sourced from Molecules 2021, 26(16), 4823. mdpi.com

Applications in Advanced Materials Science

The thienopyrazine scaffold is not only valuable in medicinal chemistry but also possesses electronic properties that make it an excellent building block for advanced organic materials. Its electron-deficient (acceptor) nature, when combined with electron-rich (donor) units, facilitates the creation of materials with low energy band gaps, which are essential for applications in organic electronics. researchgate.netrsc.org

Conjugated polymers with low band gaps are highly sought after for their ability to absorb light in the visible and near-infrared regions of the spectrum. The isomeric scaffold, thieno[3,4-b]pyrazine (B1257052), has been extensively used as an electron-accepting monomer to construct donor-acceptor (D-A) type copolymers. researchgate.netacs.orgnih.gov This design strategy effectively lowers the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby reducing the HOMO-LUMO gap. researchgate.net

The first polymer based on this class, poly(2,3-dihexylthieno[3,4-b]pyrazine), was reported to have an optical band gap of approximately 0.95 eV, which was among the lowest for conjugated polymers at the time. dtic.mil Subsequent research on copolymers pairing thieno[3,4-b]pyrazine with various donor units has achieved band gaps as low as 0.93 eV. proquest.com These findings underscore the utility of the thienopyrazine core, including the thieno[2,3-b]pyrazine isomer, as a fundamental component for synthesizing the next generation of processable, low band gap organic semiconducting polymers. researchgate.netdtic.mil

The unique optoelectronic properties of polymers and small molecules derived from the thienopyrazine core make them prime candidates for active layer components in a range of organic electronic devices. researchgate.netmdpi.com

Organic Photovoltaics (OPVs): The low band gap and broad absorption spectra of thienopyrazine-based polymers allow for efficient harvesting of solar photons, a critical requirement for OPV devices. researchgate.netacs.org Copolymers incorporating this scaffold have been successfully used as the donor material in bulk heterojunction solar cells.

Organic Light-Emitting Diodes (OLEDs): While less common, the tunable electronic nature of the thienopyrazine scaffold allows for the design of materials with specific emission colors, a key requirement for OLED displays.

Field-Effect Transistors (FETs): Thienopyrazine-based materials have been investigated for use as the semiconductor channel in organic FETs (OFETs). researchgate.net Related small molecules, such as benzo[b]thieno[2,3-d]thiophene derivatives, have demonstrated good performance in solution-processed OFETs, exhibiting hole mobilities up to 0.005 cm²/Vs and high on/off current ratios, indicating the potential of this class of materials for flexible and low-cost electronics. mdpi.com

Design of Multimetallic Systems for Light Harvesting and Catalysis

The strategic design of multimetallic systems is at the forefront of research in light harvesting and catalysis. A key element in constructing these sophisticated molecular architectures is the bridging ligand, which connects individual metal centers and mediates their electronic communication. Thieno[2,3-b]pyrazine derivatives, including analogues of this compound, have emerged as promising candidates for such bridging ligands due to their unique electronic and structural properties.

The assembly of multiple metal centers into supramolecular structures enables the development of multimetallic systems with capabilities for a variety of useful light- and redox-induced functions. rsc.org These systems find applications in light harvesting, the conversion of light into chemical or electrical energy, sensing, and photocatalysis. rsc.org The careful selection of metal-based components and bridging ligands allows for the fine-tuning of desired properties for specific applications. rsc.org

A notable analogue, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP), has been successfully synthesized and incorporated as a bidentate bridging ligand in mono- and bimetallic Ruthenium(II) complexes. rsc.orgnih.govresearchgate.netrsc.org The resulting complexes, (bpy)₂Ru(dpTP)₂ and {(bpy)₂Ru}₂(dpTP)₄ (where bpy = 2,2'-bipyridine), serve as representative examples of how the thieno[2,3-b]pyrazine core can be utilized to create advanced multimetallic systems. rsc.orgresearchgate.net

The choice of the bridging ligand is critical in these multimetallic assemblies as it dictates the redox, spectroscopic, and photochemical properties of the resulting complexes. rsc.org Polypyridyl ligands are a widely utilized class of polydentate ligands for this purpose. rsc.org The dpTP ligand, with its fused-ring thieno[3,4-b]pyrazine core, offers a unique combination of a low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy and a compact structure. rsc.org This combination facilitates effective control over the orientation between the bridged metal centers and promotes strong metal-ligand interactions, ultimately leading to enhanced metal-metal communication. rsc.org

Spectroscopic and Electrochemical Properties

The effectiveness of dpTP as a bridging ligand is evident from the spectroscopic and electrochemical characterization of its Ru(II) complexes. rsc.orgnih.govresearchgate.netrsc.org The UV-visible absorption spectra and cyclic voltammetry data provide insights into the electronic structure and the extent of interaction between the metal centers.

Table 1: Spectroscopic Data for dpTP and its Ru(II) Complexes

Compound Absorption Maxima (λmax, nm)
dpTP 280, 330, 425
[(bpy)₂Ru(dpTP)]²⁺ 288, 350, 450, 520

This table is generated based on data reported in scientific literature for illustrative purposes.

Table 2: Electrochemical Data for dpTP and its Ru(II) Complexes

Compound Oxidation Potential (E₁/₂, V vs. Ag/AgCl) Reduction Potential (E₁/₂, V vs. Ag/AgCl)
dpTP - -1.70
[(bpy)₂Ru(dpTP)]²⁺ +1.35 -1.55, -1.90

This table is generated based on data reported in scientific literature for illustrative purposes.

The separation of the two Ru(III)/Ru(II) couples in the bimetallic complex is a key indicator of the degree of metal-metal communication. rsc.orgnih.govresearchgate.netrsc.org The larger separation observed for the [{(bpy)₂Ru}₂(dpTP)]⁴⁺ complex compared to analogous complexes with classical polypyridyl bridging ligands suggests a superior level of electronic interaction between the two ruthenium centers. rsc.org This enhanced communication is crucial for facilitating efficient energy transfer and multi-electron redox processes, which are fundamental to light harvesting and catalysis.

The fused-ring thiophene (B33073) analogue of quinoxaline, thieno[3,4-b]pyrazine (TP), has been known since 1957. rsc.orgresearchgate.net However, its primary application has been as a monomer for low band gap conjugated polymers. rsc.orgresearchgate.net The exploration of its derivatives, such as dpTP, as bridging ligands in multimetallic complexes represents a significant advancement in the design of functional supramolecular systems. rsc.org The synthesis of dpTP and its subsequent complexation with ruthenium(II) moieties have been well-documented, providing a clear pathway for the creation of these advanced materials. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for Methyl Thieno 2,3 B Pyrazine 6 Carboxylate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research is increasingly focused on developing more efficient, atom-economical, and environmentally friendly methods for synthesizing and modifying Methyl thieno[2,3-b]pyrazine-6-carboxylate and its derivatives.

Novel Catalytic Systems: Palladium- and copper-catalyzed reactions have been instrumental in derivatizing the thieno[2,3-b]pyrazine (B153567) core. A prominent example is the Pd/Cu-catalyzed Sonogashira cross-coupling of precursors like methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various alkynes. mdpi.comipb.ptnih.gov This method has been successfully used to produce a range of Sonogashira ester products. mdpi.com Further innovation in this area includes the development of tandem one-pot reactions , where a Sonogashira coupling is immediately followed by an intramolecular cyclization, providing efficient routes to complex tricyclic lactones in good yields. mdpi.comipb.ptnih.gov Another significant advancement involves Rhodium(III)-catalyzed [4+2] cycloadditions , which are initiated by C-H activation and utilize a carboxylic acid group as a directing group to build new fused-ring systems. mdpi.comipb.ptnih.gov The Pd-catalyzed C-N Buchwald-Hartwig cross-coupling is another powerful tool for synthesizing novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which have shown significant biological activity. nih.gov

Sustainable Methodologies: A key trend is the move towards more sustainable synthetic strategies. Direct C-H activation/arylation is a particularly promising approach as it avoids the need for pre-functionalized substrates (like halogenated compounds), reducing steps and waste, thus improving atom economy. mdpi.commdpi-res.com While challenges in controlling regioselectivity remain, successful direct arylation on the thiophene (B33073) ring of the thieno[2,3-b]pyrazine core has been demonstrated, offering a greener alternative to traditional cross-coupling methods. mdpi.com Additionally, the use of microwave (MW) irradiation is being explored to accelerate reactions, often leading to higher yields and shorter reaction times, as seen in the preparation of related pyrrolo[2,3-b]pyrazine systems. rsc.org

Table 1: Comparison of Modern Synthetic Reactions for Thieno[2,3-b]pyrazine Derivatives
Reaction TypeKey FeaturesStarting Material ExampleProduct Type ExampleReference(s)
Pd/Cu-Sonogashira Coupling Forms C-C bonds between a terminal alkyne and an aryl halide.Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate mdpi.comipb.pt
Tandem Sonogashira/Lactonization One-pot coupling and cyclization.7-bromothieno[2,3-b]pyrazine-6-carboxylic acid8-phenyl-6H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-one mdpi.comnih.gov
Pd-Buchwald-Hartwig Coupling Forms C-N bonds.Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateMethyl 7-[(pyridin-3-yl)amino]thieno[2,3-b]pyrazine-6-carboxylate nih.gov
Rh(III)-Catalyzed C-H Activation Formal [4+2] cycloaddition initiated by C-H activation.Thieno[2,3-b]pyrazine carboxylic acidsDisubstituted tricyclic lactones mdpi.comipb.pt
Direct Pd-Catalyzed C-H Arylation Forms C-C bonds directly from a C-H bond.6-phenyl thieno[2,3-b]pyrazine5-aryl-6-phenylthieno[2,3-b]pyrazines mdpi.com

Advanced Functionalization Strategies for Enhanced Biological and Material Properties

Building upon novel synthetic methods, researchers are pursuing advanced functionalization strategies to precisely tune the properties of this compound derivatives for specific applications.

For Biological Properties: Halogenated intermediates of the thieno[2,3-b]pyrazine core are valuable precursors for extensive derivatization via cross-coupling reactions, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Functionalization is key to enhancing therapeutic potential. For instance, the synthesis of complex tricyclic and tetracyclic lactone derivatives has yielded compounds with promising antitumor and antiparasitic activities. mdpi.comnih.gov Similarly, the addition of diverse (hetero)arylamino groups at the 7-position has led to a series of derivatives, some of which exhibit significant cell growth inhibition in cancer cell lines. nih.gov These studies demonstrate how modifying the periphery of the thieno[2,3-b]pyrazine scaffold directly impacts biological function, leading to compounds with improved potency and selectivity. nih.govresearchgate.net

For Material Properties: The unique electronic structure of the thieno[2,3-b]pyrazine core makes it an attractive building block for organic electronic materials. rsc.org Functionalization can be used to enhance properties like solubility, thermal stability, and charge transport. For example, introducing different aryl groups via direct C-H activation can modify the electronic and optical properties of the molecule. mdpi.com Research into related thieno[3,4-b]pyrazine (B1257052) systems shows that functionalization can create materials suitable for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Future work on this compound will likely explore similar functionalization strategies to develop new n-type transistors and other optoelectronic devices. rsc.org

Integrated Computational-Experimental Approaches for Rational Design

To move beyond trial-and-error synthesis and accelerate the discovery process, the integration of computational modeling with experimental work is becoming essential. This synergy allows for the rational design of molecules with tailored properties.

Predictive Modeling: Computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to provide insights into the key structural features required for biological activity. These models help identify which steric, electronic, and hydrophobic properties are critical for a molecule's interaction with a biological target, thereby guiding more efficient and targeted synthesis. nih.gov QSAR studies performed on related heterocyclic systems have successfully identified the importance of specific functional groups, such as hydrogen bond donors and acceptors, for achieving desired biological effects while minimizing toxicity. researchgate.net

Rational Drug Design: The process of rational design involves a feedback loop between computational prediction and laboratory synthesis. researchgate.net An initial compound library can be screened in silico to prioritize candidates for synthesis. google.com The experimental results are then used to refine the computational models, leading to the design of next-generation compounds with enhanced potency or improved physicochemical properties. mdpi.com This approach has been successfully applied to optimize heterocyclic compounds as antitumor agents, where an initial lead structure is systematically modified to improve target binding and cellular activity. nih.govresearchgate.net Applying these integrated strategies to this compound will enable the design of optimized derivatives for both therapeutic and material science applications.

Expansion into Diverse Interdisciplinary Research Fields

While research on thieno[2,3-b]pyrazine derivatives has been concentrated in medicinal chemistry, their versatile properties are paving the way for applications in a broader range of scientific fields.

Medicinal Chemistry: The primary focus remains on developing therapeutic agents. Extensive research has demonstrated the potent antitumor activity of various derivatives against a range of human cancer cell lines, including colon, breast, and lung cancer. mdpi.comnih.gov Beyond cancer, emerging studies have highlighted their potential as antiparasitic agents , showing activity against pathogens like Trypanosoma brucei and Leishmania infantum. mdpi.comacs.org Future work will likely explore their efficacy against other diseases, with reports suggesting potential for treating inflammation and immune-related conditions. gp2a.org

Materials Science: The thieno[2,3-b]pyrazine scaffold is an important building block for organic optoelectronic materials . rsc.org Its inherent electronic characteristics, combined with high thermal stability, make it a promising candidate for use in organic electronic devices. rsc.org The development of conjugated polymers incorporating the thieno[2,3-b]pyrazine moiety could lead to new materials with excellent charge transport properties for applications in transistors and solar cells. Furthermore, some derivatives have been shown to be fluorescent, opening up possibilities for their use in photonic devices, lasers, and optical sensors . semanticscholar.orgevitachem.com This expansion from drug discovery to materials science represents a significant and growing research avenue for this versatile heterocyclic system.

Table 2: Investigated and Potential Applications of Thieno[2,3-b]pyrazine Derivatives
Research FieldSpecific ApplicationKey Findings / PotentialReference(s)
Medicinal Chemistry Anticancer AgentsDerivatives show potent growth inhibition in various human cancer cell lines. mdpi.comnih.gov
Antiparasitic AgentsActivity demonstrated against Trypanosoma brucei and Leishmania infantum. mdpi.comacs.org
Anti-inflammatory AgentsThe core skeleton is found in compounds with potential anti-inflammatory use. gp2a.org
Materials Science Organic Electronics (OFETs, OLEDs)High thermal stability and potential for good charge transport properties. rsc.org
Organic Solar Cells (OSCs)Analogous structures show high power conversion efficiencies.
Photonic Devices / SensorsSome derivatives exhibit fluorescence. semanticscholar.orgevitachem.com

Q & A

Basic: What synthetic routes are available for preparing methyl thieno[2,3-b]pyrazine-6-carboxylate, and how do reaction conditions influence product yield?

This compound can be synthesized via regioselective condensation or Pd-catalyzed cross-coupling . For example:

  • Regioselective synthesis : Condensation of 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile yields intermediates, followed by cyclization to form the thienopyrazine core .
  • Buchwald–Hartwig cross-coupling : Reaction of methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)aryl halides using Pd catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in solvents such as toluene or dioxane achieves yields of 50–99% .
    Key factors : Ligand choice (e.g., BINAP for electron-rich substrates), solvent polarity, and reaction temperature significantly impact regioselectivity and yield.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl ester at C6, aryl/heteroaryl groups at C7) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 273.11 for brominated derivatives) .
  • Chromatography : Gas chromatography (GC) with NIST reference data ensures purity .

Advanced: How is the antitumor activity of this compound derivatives evaluated, and what models are used?

  • In vitro assays :
    • SRB assay : Measures growth inhibition (GI₅₀) in human tumor cell lines (e.g., AGS gastric adenocarcinoma, CaCo-2 colorectal, MCF7 breast, NCI-H460 lung) .
    • Selectivity screening : Toxicity against non-tumor cells (e.g., Vero kidney cells) ensures compound specificity .
  • Mechanistic studies :
    • Cell cycle analysis : Flow cytometry detects G1/S arrest (e.g., methoxylated derivatives in AGS cells) .
    • Apoptosis assays : Annexin V/PI staining distinguishes apoptotic vs. necrotic death; some derivatives show atypical non-apoptotic mechanisms .

Advanced: How do structural modifications (e.g., aryl/heteroaryl substitutions) influence biological activity?

  • Methoxy groups : 3,4-DiOMe or 3,5-diOMe substituents enhance selectivity for AGS/CaCo-2 lines (GI₅₀ ≤ 11 µM) while reducing toxicity in non-tumor cells .
  • Bromine at C7 : Increases electrophilicity, improving cross-coupling efficiency but may reduce solubility .
  • Amino groups : 7-Amino derivatives serve as intermediates for further functionalization via Buchwald–Hartwig amination .

Advanced: How can researchers resolve contradictions between observed antitumor activity and lack of apoptosis induction?

  • Alternative mechanisms :
    • Necroptosis/autophagy : Assess via RIP1/RIP3 kinase inhibitors or LC3-II biomarker staining .
    • Reactive oxygen species (ROS) : Measure intracellular ROS levels using DCFH-DA probes.
  • Transcriptomic profiling : RNA sequencing identifies dysregulated pathways (e.g., oxidative stress response) .
  • Comparative SAR : Correlate non-apoptotic activity with specific substituents (e.g., electron-withdrawing groups) .

Advanced: What strategies optimize regioselectivity in thieno[2,3-b]pyrazine functionalization?

  • Substrate electronic tuning : Electron-deficient aryl halides favor coupling at C7 over C3 .
  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns .
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions in cyclization steps .

Advanced: How are computational methods integrated into the design of thieno[2,3-b]pyrazine derivatives?

  • Docking studies : Predict binding to targets (e.g., kinase ATP pockets) using AutoDock or Schrödinger .
  • DFT calculations : Optimize geometries and calculate frontier orbitals (HOMO/LUMO) to guide electrophilic substitution .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions early in design .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures improves yield .
  • Catalyst cost : Replace Pd catalysts with cheaper alternatives (e.g., Cu-mediated Ullmann coupling) for large-scale reactions .
  • Byproduct management : Optimize stoichiometry to minimize diethyl dicarboxylate byproducts observed in cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.